molecular formula C13H27NO3S2 B14159305 S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate CAS No. 21226-92-6

S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate

Cat. No.: B14159305
CAS No.: 21226-92-6
M. Wt: 309.5 g/mol
InChI Key: CBYIQBPWPSYNGV-LBPRGKRZSA-N
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Description

S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate is an organic compound that belongs to the class of thiosulfates. Thiosulfates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further substituted with a cyclohexylpentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate typically involves the reaction of 3-cyclohexylpentylamine with ethylene chlorohydrin, followed by the introduction of a thiosulfate group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium thiosulfate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfate derivatives, thiol derivatives, and substituted aminoethyl compounds .

Scientific Research Applications

S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate involves its interaction with various molecular targets and pathways. The thiosulfate group can donate sulfur atoms, which can participate in redox reactions and modulate the activity of enzymes involved in metabolic processes. The compound’s aminoethyl chain can interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclohexylpentyl substitution, which can impart distinct physicochemical properties and biological activities. This structural variation can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for specific applications .

Properties

CAS No.

21226-92-6

Molecular Formula

C13H27NO3S2

Molecular Weight

309.5 g/mol

IUPAC Name

(3S)-3-cyclohexyl-N-(2-hydroxysulfonothioyloxyethyl)pentan-1-amine

InChI

InChI=1S/C13H27NO3S2/c1-2-12(13-6-4-3-5-7-13)8-9-14-10-11-17-19(15,16)18/h12-14H,2-11H2,1H3,(H,15,16,18)/t12-/m0/s1

InChI Key

CBYIQBPWPSYNGV-LBPRGKRZSA-N

Isomeric SMILES

CC[C@@H](CCNCCOS(=O)(=S)O)C1CCCCC1

Canonical SMILES

CCC(CCNCCOS(=O)(=S)O)C1CCCCC1

Origin of Product

United States

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